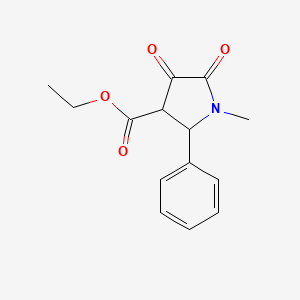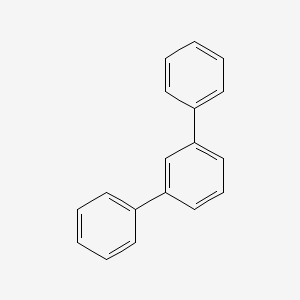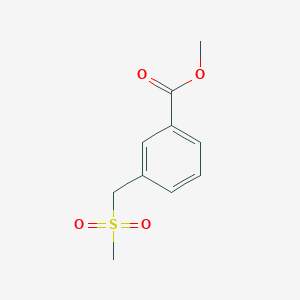![molecular formula C12H12N2OS B7788248 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine](/img/structure/B7788248.png)
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine is an organic compound with the molecular formula C12H12N2OS It is characterized by the presence of a pyridine ring substituted with an amine group at the 3-position and a phenoxy group at the 6-position, which is further substituted with a methylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 4-(methylsulfanyl)phenol. This can be achieved by the methylation of 4-mercaptophenol using methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The phenoxy intermediate is then coupled with 3-aminopyridine through a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a suitable base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Coupling Reactions: The phenoxy and pyridine rings can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Acyl chlorides, isocyanates.
Coupling: Palladium catalysts, boronic acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Amides, ureas.
Coupling: Biaryl derivatives.
Scientific Research Applications
6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)phenol: A precursor in the synthesis of 6-[4-(Methylsulfanyl)phenoxy]pyridin-3-amine.
3-Aminopyridine: Another precursor used in the synthesis.
Biaryl Compounds: Products of coupling reactions involving this compound.
Uniqueness
This compound is unique due to the presence of both a methylsulfanyl group and a phenoxy group attached to a pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(4-methylsulfanylphenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-11-5-3-10(4-6-11)15-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDQHLHSSVLKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
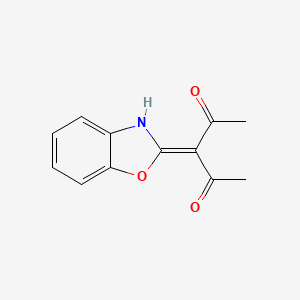
![2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7788180.png)
![2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione](/img/structure/B7788186.png)
![methyl 3-(1H-indol-3-yl)-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoate](/img/structure/B7788192.png)
![1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea](/img/structure/B7788206.png)
![2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione](/img/structure/B7788215.png)
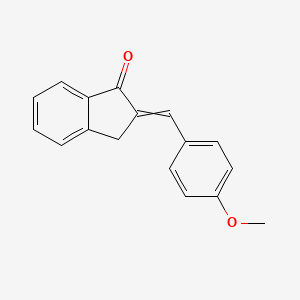
![2-[(4-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7788229.png)
![1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-](/img/structure/B7788237.png)
